molecular formula C15H12N2O3 B3004641 6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine CAS No. 400078-33-3

6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine

Cat. No.: B3004641
CAS No.: 400078-33-3
M. Wt: 268.272
InChI Key: YSVJRRGYSMLMHL-UHFFFAOYSA-N
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Description

6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their unique ring structure, which consists of an oxygen and nitrogen atom within the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine typically involves the reaction of 4-nitroaniline with 2-hydroxy-5-methylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the benzoxazine ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 6-methyl-3-(4-aminophenyl)-2H-1,4-benzoxazine, while electrophilic substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The benzoxazine ring structure allows for the formation of stable complexes with metal ions, which can be useful in catalysis and material science applications.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-3-(4-aminophenyl)-2H-1,4-benzoxazine: Formed by the reduction of the nitro group.

    3-(4-nitrophenyl)-2H-1,4-benzoxazine: Lacks the methyl group, which can affect its reactivity and properties.

    6-methyl-3-phenyl-2H-1,4-benzoxazine: Lacks the nitro group, which can influence its chemical behavior.

Uniqueness

6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine is unique due to the presence of both a nitro group and a methyl group on the benzoxazine ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-10-2-7-15-13(8-10)16-14(9-20-15)11-3-5-12(6-4-11)17(18)19/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVJRRGYSMLMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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